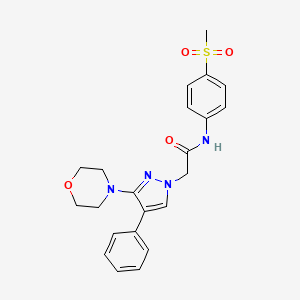

N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Description

N-(4-(Methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a structurally complex acetamide derivative featuring three key components:

Acetamide core: Serves as a flexible linker, enabling interactions with hydrophobic and hydrogen-bonding regions in biological targets.

3-Morpholino-4-phenyl-1H-pyrazole: The pyrazole ring provides a rigid aromatic scaffold, substituted with a morpholino group (improving solubility) and a phenyl ring (contributing to hydrophobic interactions).

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with kinase inhibitors or anti-inflammatory agents, where morpholino and sulfonyl groups are common pharmacophores .

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-31(28,29)19-9-7-18(8-10-19)23-21(27)16-26-15-20(17-5-3-2-4-6-17)22(24-26)25-11-13-30-14-12-25/h2-10,15H,11-14,16H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACAIOZFCNTNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring and subsequent functionalization. Key steps include:

Formation of the phenyl ring: This can be achieved through various methods, such as the Friedel-Crafts acylation reaction.

Introduction of the methylsulfonyl group: This is often done using methanesulfonyl chloride in the presence of a base.

Synthesis of the pyrazolyl group: This involves the reaction of hydrazine with a suitable diketone or β-diketone.

Coupling of the morpholino group: This step typically involves nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient reactions. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: The pyrazolyl group can be reduced to form pyrazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

Oxidation: Phenolic derivatives, such as hydroquinone derivatives.

Reduction: Pyrazolidine derivatives.

Substitution: Sulfonamide derivatives and other substituted phenyl compounds.

Scientific Research Applications

Scientific Research Applications of N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a complex organic compound with a molecular formula of C22H24N4O4S. This compound is characterized by an intricate molecular structure featuring a sulfonyl group, a morpholino moiety, and a pyrazolyl ring. These functional groups contribute to its potential applications in chemistry, biology, medicine, and industry.

Potential Applications

- Chemistry N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can serve as a building block in synthesizing more complex molecules.

- Biology The biological activity of N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can be explored for potential therapeutic uses. The sulfonyl group can interact with nucleophiles in biological systems, while the morpholino group can enhance the compound's solubility and bioavailability. The pyrazolyl group can engage in hydrogen bonding and other interactions with biological targets.

- Medicine This compound may have applications in drug development, particularly in designing new pharmaceuticals.

- Industry The unique properties of N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can be utilized to develop new materials and chemical processes.

Chemical Reactions

N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions:

- Oxidation The phenyl ring can be oxidized to form phenolic derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

- Reduction The pyrazolyl group can be reduced to form pyrazolidine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

- Substitution The compound can undergo nucleophilic substitution reactions at the sulfonyl group. Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Mechanism of Action

The mechanism by which N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, interacting with nucleophiles in biological systems. The morpholino group can enhance the compound's solubility and bioavailability, while the pyrazolyl group can engage in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to analogues from the evidence below:

| Compound Name (Reference) | Core Structure | Key Substituents | Functional Implications |

|---|---|---|---|

| Target Compound | Acetamide + pyrazole | 4-(Methylsulfonyl)phenyl, 3-morpholino, 4-phenyl | Enhanced solubility (morpholino), strong polarity (sulfonyl), aromatic interactions (phenyl) |

| N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide | Acetamide + thiazole | 2-Chlorophenyl, morpholino | Thiazole may confer metabolic instability vs. pyrazole; chlorophenyl increases lipophilicity |

| 2-Methyl-4-(methylsulfonyl)phenylmethanone | Methanone + pyrazole | Methylsulfonyl, hydroxy, methylpyrazole | Methanone reduces flexibility vs. acetamide; hydroxy group may enable hydrogen bonding |

| N-(4-(2-(Methylamino)thiazol-4-yl)phenyl)acetamide | Acetamide + thiazole | Methylamino, phenyl | Thiazole core with methylamino may alter target selectivity compared to morpholino-pyrazole |

Pharmacological and Physicochemical Insights

- Morpholino Group: Present in the target and ’s compound, this group enhances water solubility and is prevalent in CNS-targeting drugs .

- Methylsulfonyl vs.

- Pyrazole vs. Thiazole : Pyrazole rings (target, ) are metabolically more stable than thiazoles (), which are prone to oxidative degradation .

Kinase Inhibition Potential

The morpholino-pyrazole-acetamide scaffold resembles known kinase inhibitors (e.g., c-Met or JAK inhibitors). The methylsulfonyl group could mimic ATP’s sulfonate interactions in kinase binding pockets .

Anti-inflammatory Activity

Sulfonyl-containing compounds (e.g., COX-2 inhibitors) often exhibit anti-inflammatory effects. The target’s sulfonylphenyl group may similarly target prostaglandin synthases .

Limitations and Unanswered Questions

- Lack of Empirical Data: No direct activity or toxicity data are available in the evidence, limiting conclusive comparisons.

- Synthetic Challenges: The complexity of the pyrazole-morpholino linkage may pose scalability issues compared to simpler analogues like ’s thiazole derivative .

Biological Activity

N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure, comprising a sulfonyl group, a morpholino moiety, and a pyrazolyl ring, suggests diverse mechanisms of action and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic uses, and relevant research findings.

Molecular Formula

The molecular formula of N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is C22H24N4O4S. Its IUPAC name is N-(4-methylsulfonylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide.

Structural Features

| Feature | Description |

|---|---|

| Sulfonyl Group | Enhances electrophilic properties |

| Morpholino Moiety | Increases solubility and bioavailability |

| Pyrazolyl Ring | Engages in hydrogen bonding with biological targets |

The biological activity of N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is hypothesized to involve several mechanisms:

Electrophilic Interactions: The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.

Hydrogen Bonding: The pyrazolyl group may form hydrogen bonds with specific molecular targets, influencing various biological pathways.

Enhanced Solubility: The morpholino group contributes to improved solubility, potentially enhancing the compound's bioavailability and therapeutic efficacy.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| N-(4-(methylsulfonyl)... | <10 | A431 | MDPI |

| Similar Pyrazole Derivative | <5 | HT29 | ACS Omega |

Anti-inflammatory Potential

Given the presence of the sulfonamide group, this compound may also exhibit anti-inflammatory properties akin to COX-2 inhibitors. Research on related compounds suggests they can effectively reduce inflammation by inhibiting cyclooxygenase enzymes.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures possess antimicrobial properties against various pathogens. The presence of the sulfonamide moiety may enhance these effects through interference with bacterial folate synthesis pathways.

Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer activity. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines, supporting the potential for N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide to exhibit similar effects .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of sulfonamide-containing compounds. Results demonstrated that these compounds could inhibit COX enzymes effectively, suggesting a possible pathway for N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide to exert anti-inflammatory actions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.